molecular formula C12H10BrNO B13228132 4-(5-Bromo-4-methylpyridin-2-yl)phenol

4-(5-Bromo-4-methylpyridin-2-yl)phenol

Cat. No.: B13228132
M. Wt: 264.12 g/mol
InChI Key: NMGCIHPAWQYVAO-UHFFFAOYSA-N
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Description

4-(5-Bromo-4-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C12H10BrNO It is a derivative of phenol and pyridine, characterized by the presence of a bromine atom and a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-4-methylpyridin-2-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-bromo-4-methyl-2-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-4-methylpyridin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(4-methylpyridin-2-yl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromo-4-methylpyridin-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-4-methylpyridin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-4-methylpyridin-2-yl)phenol
  • 4-(5-Fluoro-4-methylpyridin-2-yl)phenol
  • 4-(5-Iodo-4-methylpyridin-2-yl)phenol

Uniqueness

4-(5-Bromo-4-methylpyridin-2-yl)phenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

4-(5-bromo-4-methylpyridin-2-yl)phenol

InChI

InChI=1S/C12H10BrNO/c1-8-6-12(14-7-11(8)13)9-2-4-10(15)5-3-9/h2-7,15H,1H3

InChI Key

NMGCIHPAWQYVAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=C(C=C2)O

Origin of Product

United States

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